Erythromycin E
Overview
Description
Erythromycin is a macrolide antibiotic used to treat bacterial infections . It is prescribed to treat short-term (acute) bacterial infections, such as chest (respiratory) infections, urine infections, skin infections, and mouth infections . It can be taken by adults and children . It works by killing the germs (bacteria) causing the infection .
Synthesis Analysis
Erythromycin is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The erythromycin group generated by bacterial strains encompasses numerous structural variations, that is, ERY A, B, C, D, E, F, and G . Out of the variety of ERY compounds, ERY A (ilotycin) is the primary constituent while ERY E and F are its metabolites .
Molecular Structure Analysis
The molecular formula of Erythromycin is C37H67NO13 . The average mass is 733.927 Da and the monoisotopic mass is 733.461243 Da .
Chemical Reactions Analysis
Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . The thermal behavior of erythromycin has been studied, and it has been found that the active substance is thermally more stable than the tablets .
Physical And Chemical Properties Analysis
The elimination half-life of oral erythromycin was 3.5 hours according to one study .
Scientific Research Applications
Antibiotic Detection and Analysis
- Development of Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA): Monoclonal antibodies against erythromycin were used to create a ciELISA for determining erythromycin in milk. A novel carboxyphenyl derivative of erythromycin (ERO-CMO) was synthesized for this purpose. The assay showed high cross-reactivity to macrolides with 14-membered rings but not to oleandomycin or macrolides with larger lactone rings. The ciELISA provided recovery values ranging from 76.9% to 85.7% with a 10-fold sample dilution before analysis (Wang et al., 2015).
Interaction with Environmental Contaminants
- Impact on Microalgae in Aqueous Ecosystems: Erythromycin, when interacting with Cerium oxide nanoparticles (CeO2 NPs), showed a protective role in microalgae, preventing its toxicity in both freshwater (Chlamydomonas reinhardtii) and marine microalgae (Phaeodactylum tricornutum). This study indicated that erythromycin inhibited the microalgae population growth and affected the effective quantum yield of PSII in both microalgae types, highlighting its potential environmental impact (Sendra et al., 2018).
Biosynthesis and Genetic Research
- Biosynthesis Using E. coli as a Heterologous Host: Erythromycin A's complete biosynthesis was achieved using E. coli, with polyketide biosynthesis modified to produce two erythromycin analogs. This established E. coli as a platform for heterologous production of erythromycin A and its analogs, significantly contributing to pharmaceutical and genetic engineering fields (Zhang et al., 2010).
Antibiotic Resistance Studies
- Investigation of Erythromycin Resistance Genes: The study focused on identifying and characterizing the erythromycin rRNA methylase gene erm(A) in Enterococcus faecalis. This research is crucial in understanding the mechanisms of resistance to erythromycin and in developing strategies to combat antibiotic resistance (Schwaiger & Bauer, 2008).
Soil and Environmental Applications
- Soil Amendment with Erythromycin Fermentation Residue: Erythromycin fermentation residue (EFR), treated with heat-activated persulfate oxidation, was applied as a soil amendment. This study showed that such treated EFR could decrease soil pH, increase salinity, and reduce the abundance of erythromycin resistance genes and mobile genetic elements, thus providing insights into soil health and antibiotic resistance spread (Zhang et al., 2020).
Safety And Hazards
Erythromycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Despite the major advantage of Erythromycin, it exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . In order to overcome these disadvantages, during the past decades, a large variety of ERY formulations, including nanoparticles, have emerged .
properties
IUPAC Name |
(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSTPADOGZAML-LMXGZOGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'',16-Epoxyerythromycin | |
CAS RN |
41451-91-6 | |
Record name | Erythromycin E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41451-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERYTHROMYCIN E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39V2DI8XOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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